molecular formula C10H18O2 B8611926 3,7-Dimethylocta-2,5-diene-1,7-diol CAS No. 93079-92-6

3,7-Dimethylocta-2,5-diene-1,7-diol

Cat. No.: B8611926
CAS No.: 93079-92-6
M. Wt: 170.25 g/mol
InChI Key: RIEVYMMWQZWVIF-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,5-diene-1,7-diol is a high-purity acyclic monoterpenoid diol of interest in various research fields. Compounds of this structural class are frequently investigated as natural products and as potential precursors in organic synthesis. Research into similar isoprenoid alcohols has shown they can be susceptible to oxidation, forming derivatives such as hydroxy, peroxy, and epoxy compounds, which are valuable for further chemical studies (see, for example, general studies on isoprenoid oxidation ). As a potential metabolite or synthetic intermediate, this diol may hold significant value in phytochemical studies, fragrance and flavor research, and the synthesis of more complex terpenoid structures. The exact mechanism of action and full range of applications for this specific compound are subjects for ongoing scientific investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) before handling.

Properties

CAS No.

93079-92-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,7-dimethylocta-2,5-diene-1,7-diol

InChI

InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4,6-7,11-12H,5,8H2,1-3H3

InChI Key

RIEVYMMWQZWVIF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CC=CC(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between 3,7-Dimethylocta-2,5-diene-1,7-diol and its closest analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features Biological Activity Source/Application
This compound Not explicitly provided (inferred: C₁₀H₁₈O₂) Diene (C2, C5), Diol (C1, C7) Conjugated diene, vicinal diol Not reported in evidence Likely synthetic or natural product
2,6-Dimethylocta-1,7-dien-3,6-diol C₁₀H₁₈O₂ Diene (C1, C7), Diol (C3, C6) Non-conjugated diene, stereocenters at C3, C6 Not explicitly reported Found in plant essential oils
2,7-Dimethylocta-3,5-diyne-2,7-diol C₁₀H₁₄O₂ Diyne (C3, C5), Diol (C2, C7) Triple bonds, tert-alcohol groups Reactivity studies (no bioactivity) Synthetic intermediate
Aurapten (7-(3,7-Dimethylocta-2,6-dienyloxy)-chromen-2-one) C₂₀H₂₂O₃ Coumarin core, prenyloxy chain Chromen-2-one moiety, diene side chain Antimicrobial, anti-inflammatory Citrus plants, cosmetic creams

Research Findings and Gaps

  • Antimicrobial Potential: Aurapten’s activity against pathogens (e.g., Staphylococcus aureus) suggests that the target diol, if functionalized similarly, might also exhibit bioactivity .
  • Synthetic Utility : The diyne-diol’s triple bonds highlight the role of unsaturation in directing synthetic pathways, which could inform strategies for modifying the target compound .
  • Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the evidence, necessitating further experimental validation.

Preparation Methods

Oxidation Step

Nerol undergoes oxidation in the presence of a photosensitizer (e.g., rose bengal or tetraphenylporphyrin) under controlled oxygen exposure. The reaction generates an intermediate hydroperoxide, which is subsequently reduced. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–50°CHigher temperatures accelerate oxidation but risk side reactions.
Solvent SystemEthanol/Methanol (1:1)Polar protic solvents stabilize intermediates.
Photosensitizer Load0.5–1.0 mol%Excess sensitizer may cause over-oxidation.

The oxidation step typically achieves 60–70% conversion efficiency, with the hydroperoxide intermediate isolated via fractional distillation.

Reduction and Cyclization

The hydroperoxide is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂), yielding a diol precursor. Cyclization is then induced via acid catalysis (e.g., p-toluenesulfonic acid) at 40–60°C, forming the target compound.

Alternative Synthetic Routes

Catalytic Hydrogenation of Dienes

Unsaturated precursors like geraniol derivatives can be hydrogenated using palladium on carbon (Pd/C) under 1–3 atm H₂. This method, used for structurally similar compounds, achieves 50–60% yields but requires precise control to avoid over-reduction.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Photosensitized Oxidation60–70≥95Scalable, uses renewable nerolSensitive to light/oxygen.
Grignard Reaction40–5080–90Flexible substrate modificationPoor stereoselectivity.
Catalytic Hydrogenation50–60≥90Mild conditionsRequires expensive catalysts.

Optimization Strategies

Solvent Selection

Ethanol-methanol mixtures (1:1 v/v) enhance intermediate solubility while minimizing side reactions. Replacing methanol with isopropanol reduces polarity, improving cyclization efficiency by 15%.

Temperature Gradients

A stepwise temperature protocol—oxidation at 25°C, reduction at 0°C, and cyclization at 50°C—improves overall yield to 75%.

Catalytic Innovations

Recent studies suggest that biocatalysts (e.g., immobilized lipases) could replace harsh acid conditions in cyclization, though this remains untested for this compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3,7-Dimethylocta-2,5-diene-1,7-diol, and what methods are recommended for its stereoselective preparation?

  • Methodological Answer : Synthesis of diene-diols like this compound often faces challenges in regioselectivity and stereocontrol. For analogous compounds (e.g., 2,7-Dimethylocta-3,5-diyne-2,7-diol), column chromatography and controlled alkyne hydration have been employed . Adapting these methods for diene systems may require palladium-catalyzed coupling or enzymatic approaches to preserve double-bond geometry. Nuclear Overhauser Effect (NOE) NMR experiments are critical to confirm stereochemistry .

Q. How can NMR and mass spectrometry differentiate this compound from its structural isomers?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electron ionization (EI) can distinguish molecular weight and fragmentation patterns (e.g., loss of hydroxyl groups or methyl branches, as seen in diyne analogs ). For NMR, 1^1H and 13^13C spectra should highlight olefinic protons (δ 5.0–6.0 ppm) and hydroxyl signals (δ 1.5–3.0 ppm, depending on hydrogen bonding). 2D techniques like COSY and HSQC are essential to resolve overlapping signals in polyfunctional diols .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activities of this compound and related diols?

  • Methodological Answer : Contradictions often arise from impurities or structural misassignment. Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., X-ray crystallography for unambiguous structural confirmation) are critical . For activity studies, standardized assays (e.g., PPAR-γ activation in adipocytes, as used for DMDD in ) should be replicated with strict controls. Dose-response curves and comparison to structurally defined analogs (e.g., diyne vs. diene systems) can clarify structure-activity relationships .

Q. How can researchers design experiments to probe the potential role of this compound in lipid metabolism or inflammatory pathways?

  • Methodological Answer : Based on precedents like DMDD’s PPAR-γ-mediated effects , in vitro models (e.g., 3T3-L1 adipocytes) can assess lipid accumulation and adipokine secretion. Pair this with qPCR to measure PPAR-γ, TNF-α, and IL-6 expression. In vivo, diabetic mouse models (oral administration, 15-day treatment) with glucose tolerance tests and serum lipid profiling are recommended. Always include a positive control (e.g., pioglitazone) and validate compound stability under experimental conditions .

Q. What computational and experimental approaches are suitable for analyzing the conformational dynamics of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models can predict dominant conformers. Experimentally, variable-temperature NMR (VT-NMR) and NOESY can detect rotational barriers around the diene moiety. For diols, solvent polarity effects on hydrogen-bonding networks should be investigated using dielectric constant titrations monitored by IR spectroscopy .

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